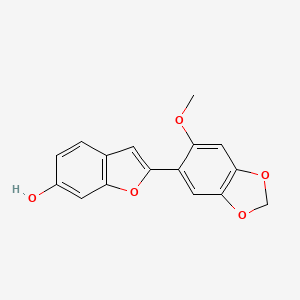

6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)-

Description

The compound 6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- features a benzofuranol core (a fused benzene and furan ring with a hydroxyl group) substituted at the 2-position with a 6-methoxy-1,3-benzodioxol moiety. This structure confers unique electronic and steric properties due to the electron-rich benzodioxol group and the phenolic hydroxyl group, which may influence solubility, hydrogen bonding, and reactivity.

Propriétés

IUPAC Name |

2-(6-methoxy-1,3-benzodioxol-5-yl)-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-18-13-7-16-15(19-8-20-16)6-11(13)14-4-9-2-3-10(17)5-12(9)21-14/h2-7,17H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBRBJZDJUDCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C3=CC4=C(O3)C=C(C=C4)O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211568-86-4 | |

| Record name | Cicerfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211568864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Analyse Des Réactions Chimiques

6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases such as cancer and psoriasis.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group at the C-6 position is essential for its antibacterial activity, and the functional groups at the C-3 position play a crucial role in its selectivity . The compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

(a) CUNEATIN METHYL ETHER (7-Methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-4H-chromen-4-one)

- Molecular Formula : C₁₈H₁₄O₆

- Key Features: Replaces the benzofuranol core with a chromenone (benzopyranone) system. The benzodioxol group is retained, but the hydroxyl group is absent, replaced by a ketone.

- The chromenone core may enhance planarity, influencing crystallinity .

(b) 5-Benzofuranol,6-methoxy-2-methyl-3-phenyl (Isoparvifuran)

- Molecular Formula : C₁₆H₁₄O₃

- Key Features: Retains the benzofuranol core but substitutes the benzodioxol group with a phenyl ring and methyl group.

- Implications: The phenyl group increases hydrophobicity, while the methyl group may sterically hinder interactions. Reported synthesis yields 99%, suggesting efficient routes for benzofuranol derivatives .

(c) 4-Benzofuranol Derivatives with Silyl Ethers and Dioxolanes

- Examples :

- Key Features: Introduction of silyl ethers and dioxolane rings enhances steric bulk and lipophilicity. The silyl ethers improve stability against hydrolysis compared to phenolic -OH.

- Implications : Such modifications are common in prodrug design to modulate bioavailability .

Functional Group Analysis

(a) Hydrogen Bonding and Crystallinity

- The phenolic -OH in 6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- can act as both a donor and acceptor in hydrogen bonds, likely promoting crystalline packing. In contrast, silyl-protected derivatives (e.g., ) lack this capacity, reducing crystallinity but improving solubility in organic solvents.

(b) Electronic Effects

- The 6-methoxy-1,3-benzodioxol group is electron-rich due to two oxygen atoms adjacent to the aromatic ring. This may activate the benzofuranol core toward electrophilic substitution, whereas methyl or phenyl substituents (e.g., ) deactivate the ring.

Physicochemical Properties

Activité Biologique

6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- is a chemical compound with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. This compound is derived from natural sources, notably found in plants such as Cicer pinnatifidum and Cicer judaicum. Its unique structural features include a benzofuran ring and a methoxy-benzodioxole moiety, which contribute to its diverse biological activities.

The compound's chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for its potential application in medicinal chemistry and other fields.

| Property | Value |

|---|---|

| IUPAC Name | 2-(6-methoxy-1,3-benzodioxol-5-yl)-1-benzofuran-6-ol |

| Molecular Formula | C16H12O5 |

| Molecular Weight | 284.26 g/mol |

| CAS Number | 211568-86-4 |

Antimicrobial Properties

Research indicates that 6-Benzofuranol exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. A study highlighted that compounds similar to this one showed selective antibacterial effects against Bacillus subtilis, while demonstrating antifungal properties against pathogens like Candida albicans . The structure-activity relationship (SAR) analysis suggests that modifications in the functional groups can enhance its antibacterial efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various derivatives of benzofuran compounds have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) . The selectivity of these compounds towards cancer cells over normal cells indicates their potential as therapeutic agents.

The mechanism by which 6-Benzofuranol exerts its biological effects involves interaction with specific molecular targets. For instance, the hydroxyl group at the C-6 position is crucial for its antibacterial activity, while functional groups at the C-3 position influence its selectivity towards different pathogens .

Case Studies and Research Findings

-

Antimicrobial Screening : A screening study revealed that among various derivatives tested, only a few exhibited significant activity against Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were documented, demonstrating the importance of structural modifications in enhancing biological activity .

Compound ID MIC (µg/mL) against Bacillus subtilis MIC (µg/mL) against Escherichia coli Compound A 15 30 Compound B 10 25 - Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of 6-Benzofuranol derivatives on various cancer cell lines. Results indicated that certain derivatives had significantly lower toxicity towards normal cells compared to their effects on cancer cells, suggesting their potential as selective anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.